Rho-Kinase-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

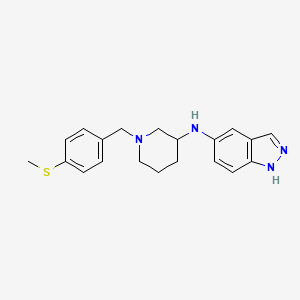

N-[1-[(4-methylsulfanylphenyl)methyl]piperidin-3-yl]-1H-indazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4S/c1-25-19-7-4-15(5-8-19)13-24-10-2-3-18(14-24)22-17-6-9-20-16(11-17)12-21-23-20/h4-9,11-12,18,22H,2-3,10,13-14H2,1H3,(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPZSYTMLVCLGRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)CN2CCCC(C2)NC3=CC4=C(C=C3)NN=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Rho-Kinase-IN-1

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of Rho-Kinase-IN-1, a potent inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). This document details the biochemical and cellular effects of this compound, outlines its interaction with the ROCK signaling pathway, and provides detailed protocols for key experimental assays. Quantitative data are summarized for clarity, and signaling pathways and experimental workflows are visualized using diagrams to facilitate understanding. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of ROCK inhibition.

Introduction to Rho-Kinase and its Inhibition

Rho-associated kinases (ROCK1 and ROCK2) are serine/threonine kinases that function as key downstream effectors of the small GTPase RhoA.[1][2] The Rho/ROCK signaling pathway is a critical regulator of various cellular processes, including cell adhesion, migration, proliferation, and apoptosis, primarily through its control of the actin cytoskeleton.[2][3] Dysregulation of this pathway has been implicated in a range of pathologies, including cardiovascular diseases, neurodegenerative disorders, and cancer, making ROCK an attractive therapeutic target.[1][4][5]

This compound is a small molecule inhibitor of ROCK. It exhibits high affinity for both ROCK isoforms, with a preference for ROCK2, making it a valuable tool for investigating the physiological and pathological roles of this signaling cascade.

Biochemical Mechanism of Action

This compound is a potent inhibitor of both ROCK1 and ROCK2. Its inhibitory activity has been quantified by determining its inhibitor constant (Ki), which represents the concentration of the inhibitor required to produce half-maximum inhibition.

| Target | Kᵢ (nM) |

| ROCK1 | 30.5 |

| ROCK2 | 3.9 |

| Table 1: Inhibitory activity of this compound against ROCK1 and ROCK2. Data extracted from product information.[6] |

The lower Kᵢ value for ROCK2 indicates that this compound is approximately 7.8 times more potent at inhibiting ROCK2 than ROCK1. This selectivity may be advantageous in therapeutic applications where specific targeting of ROCK2 is desired.

The Rho/ROCK Signaling Pathway

The canonical Rho/ROCK signaling pathway is initiated by the activation of the small GTPase RhoA. In its active, GTP-bound state, RhoA binds to and activates ROCK.[7][8] Activated ROCK then phosphorylates several downstream substrates, leading to the modulation of the actin cytoskeleton and an increase in cellular contractility.

Two of the most well-characterized downstream targets of ROCK are:

-

Myosin Phosphatase Target Subunit 1 (MYPT1): ROCK phosphorylates MYPT1, which leads to the inhibition of myosin light chain (MLC) phosphatase activity.[2][3] This results in an increase in the phosphorylation of MLC, promoting the assembly of actin-myosin filaments and cellular contraction.[9]

-

LIM Kinase (LIMK): ROCK activates LIMK by phosphorylation.[3][10] Activated LIMK then phosphorylates and inactivates cofilin, an actin-depolymerizing factor.[3][10] The inactivation of cofilin leads to the stabilization and accumulation of F-actin, resulting in the formation of stress fibers and focal adhesions.[10]

By inhibiting ROCK, this compound prevents the phosphorylation of these downstream targets, leading to a decrease in cellular contractility and the disassembly of stress fibers.

Caption: The Rho/ROCK signaling pathway and the inhibitory action of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the activity and effects of this compound.

In Vitro Kinase Inhibition Assay

This assay measures the direct inhibitory effect of this compound on ROCK activity in a cell-free system.

Caption: Workflow for an in vitro ROCK kinase inhibition assay.

Materials:

-

Recombinant active ROCK1 or ROCK2 enzyme

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

ATP

-

ROCK substrate (e.g., recombinant MYPT1 or a synthetic peptide)

-

This compound

-

Assay plates (e.g., 384-well white plates for luminescence)

-

Detection reagent (e.g., Kinase-Glo® Luminescent Kinase Assay)

-

Plate reader

Procedure:

-

Prepare serial dilutions of this compound in the kinase assay buffer.

-

Add the diluted inhibitor or vehicle (e.g., DMSO) to the wells of the assay plate.

-

Add the ROCK enzyme to each well and gently mix.

-

Pre-incubate the plate at room temperature for a defined period (e.g., 10-15 minutes).

-

Initiate the kinase reaction by adding a mixture of ATP and the ROCK substrate to each well.

-

Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction according to the detection kit's instructions (e.g., by adding the detection reagent).

-

Measure the signal (e.g., luminescence) using a plate reader.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

Western Blotting for Phosphorylated MYPT1

This cellular assay determines the effect of this compound on the phosphorylation of a key downstream target of ROCK in a cellular context.

Caption: Workflow for Western blotting to detect phosphorylated MYPT1.

Materials:

-

Cell line of interest (e.g., HeLa, NIH3T3)

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and buffers

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody: anti-phospho-MYPT1 (e.g., targeting Thr696)

-

Primary antibody: anti-total-MYPT1 (as a loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Plate cells and grow to the desired confluency.

-

Treat the cells with various concentrations of this compound or vehicle for a specified time.

-

Lyse the cells on ice using lysis buffer.

-

Clarify the lysates by centrifugation and collect the supernatant.

-

Determine the protein concentration of each lysate.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-MYPT1 overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Apply the ECL substrate and visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe with an antibody against total MYPT1 to confirm equal protein loading.

-

Quantify the band intensities to determine the relative levels of phosphorylated MYPT1.

Immunofluorescence Staining of F-actin

This imaging-based assay visualizes the effect of this compound on the actin cytoskeleton organization.

Materials:

-

Cells grown on coverslips

-

This compound

-

Paraformaldehyde (PFA) for fixation

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 1% BSA in PBS)

-

Fluorescently-labeled phalloidin (e.g., Phalloidin-iFluor 488)

-

DAPI for nuclear counterstaining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Seed cells on sterile glass coverslips in a petri dish and allow them to adhere and grow.

-

Treat the cells with this compound or vehicle for the desired time.

-

Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.

-

Wash the cells with PBS.

-

Permeabilize the cells with permeabilization buffer for 5-10 minutes.

-

Wash the cells with PBS.

-

Block non-specific binding with blocking solution for 30 minutes.

-

Incubate the cells with fluorescently-labeled phalloidin in blocking solution for 30-60 minutes at room temperature in the dark.

-

Wash the cells with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Wash the cells with PBS.

-

Mount the coverslips onto microscope slides using mounting medium.

-

Visualize the actin cytoskeleton and nuclei using a fluorescence microscope.

Expected Cellular Effects

Treatment of cells with this compound is expected to result in:

-

Decreased phosphorylation of MYPT1: As demonstrated by Western blotting, treatment with this compound should lead to a dose-dependent decrease in the level of phosphorylated MYPT1.

-

Disruption of actin stress fibers: Immunofluorescence imaging will reveal a reduction in the number and thickness of F-actin stress fibers, leading to a more rounded cell morphology.

-

Inhibition of cell contraction: In functional assays, such as collagen gel contraction assays, this compound is expected to inhibit cell-mediated gel contraction.

-

Effects on cell migration and invasion: Depending on the cell type and context, inhibition of ROCK by this compound may either inhibit or, in some cases, enhance cell migration.

Conclusion

This compound is a potent and valuable research tool for the investigation of the Rho/ROCK signaling pathway. Its mechanism of action involves the direct inhibition of ROCK1 and ROCK2 kinase activity, leading to a cascade of downstream effects that ultimately result in the modulation of the actin cytoskeleton. The experimental protocols provided in this guide offer a framework for researchers to characterize the biochemical and cellular effects of this inhibitor and to further explore its therapeutic potential in various disease models.

References

- 1. tandfonline.com [tandfonline.com]

- 2. A Method for Measuring Rho Kinase Activity in Tissues and Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rho-Kinase/ROCK: A Key Regulator of the Cytoskeleton and Cell Polarity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Rho-Kinase 1/2 Inhibition Prevents Transforming Growth Factor-β-Induced Effects on Pulmonary Remodeling and Repair [frontiersin.org]

- 5. Novel Insights into the Roles of Rho Kinase in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. New insights into RhoA/Rho-kinase signaling: a key regulator of vascular contraction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Rho Kinase in Vascular Smooth Muscle - Regulation of Vascular Smooth Muscle Function - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. sdbonline.org [sdbonline.org]

Rho-Kinase-IN-1: An In-depth Technical Guide to Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rho-Kinase-IN-1 is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1][2][3][4][5][6][7][8][9][10][11] The ROCK family of serine/threonine kinases, comprising ROCK1 and ROCK2, are critical downstream effectors of the small GTPase RhoA. The RhoA/ROCK signaling cascade plays a pivotal role in a multitude of fundamental cellular processes, including the regulation of cytoskeletal dynamics, cell adhesion, migration, proliferation, and apoptosis. Consequently, dysregulation of this pathway is implicated in the pathophysiology of numerous diseases, making ROCK an attractive therapeutic target for a range of disorders, including cardiovascular diseases, neurodegenerative conditions, and cancer. This technical guide provides a comprehensive overview of the core downstream signaling pathways modulated by the inhibition of ROCK with this compound, supported by quantitative data, detailed experimental methodologies, and visual pathway diagrams.

Data Presentation

This compound exhibits high affinity for both ROCK isoforms, with a notable preference for ROCK2. The inhibitory activity of this compound has been quantified by its inhibitor constant (Ki), which represents the concentration of the inhibitor required to produce half-maximum inhibition.

| Target | Inhibitor Constant (Kᵢ) |

| ROCK1 | 30.5 nM |

| ROCK2 | 3.9 nM |

Data sourced from multiple commercial suppliers and patent documents.[1][2][3][4][5][6][7][8][9][10][11]

Core Downstream Signaling Pathways

The primary mechanism of action of this compound is the competitive inhibition of the ATP-binding site of ROCK1 and ROCK2, thereby preventing the phosphorylation of its downstream substrates. This inhibition disrupts the cellular functions orchestrated by the RhoA/ROCK pathway. The key downstream signaling cascades affected by this compound are detailed below.

Regulation of Myosin Light Chain Phosphorylation and Cytoskeletal Contractility

One of the most well-characterized functions of ROCK is the regulation of actomyosin contractility. ROCK influences the phosphorylation status of the regulatory Myosin Light Chain (MLC), a key event in initiating smooth muscle contraction and stress fiber formation in non-muscle cells. This is achieved through a dual mechanism:

-

Direct Phosphorylation of MLC: While not the primary mechanism, ROCK can directly phosphorylate MLC at Ser19.

-

Inhibition of Myosin Light Chain Phosphatase (MLCP): This is the predominant pathway. ROCK phosphorylates the myosin-binding subunit of MLCP, MYPT1, at Threonine-696 and Threonine-853. This phosphorylation inhibits the phosphatase activity of MLCP, leading to a net increase in the levels of phosphorylated MLC (p-MLC) and consequently enhanced actomyosin contractility.

By inhibiting ROCK, this compound is expected to decrease the phosphorylation of both MYPT1 and MLC, leading to MLCP activation, MLC dephosphorylation, and a reduction in cellular contractility and stress fiber formation.

Modulation of Actin Filament Dynamics via the LIMK/Cofilin Pathway

ROCK also plays a crucial role in regulating the dynamic turnover of actin filaments. This is mediated through the phosphorylation and activation of LIM kinases (LIMK1 and LIMK2). Activated LIMK, in turn, phosphorylates and inactivates cofilin, an actin-depolymerizing factor. Inactivated cofilin is unable to sever and depolymerize F-actin, leading to the stabilization and accumulation of actin stress fibers.

Inhibition of ROCK by this compound is anticipated to prevent the activation of LIMK, thereby maintaining cofilin in its active, non-phosphorylated state. Active cofilin promotes the disassembly of actin filaments, leading to a more dynamic actin cytoskeleton and a reduction in stress fibers.

Influence on Cell Adhesion and Membrane Protrusions through ERM Proteins

The Ezrin-Radixin-Moesin (ERM) family of proteins act as cross-linkers between the plasma membrane and the actin cytoskeleton. The activation of ERM proteins is dependent on their phosphorylation by several kinases, including ROCK. Phosphorylated ERM proteins are crucial for the formation of membrane structures such as microvilli and for the stabilization of cell adhesion complexes.

By inhibiting ROCK, this compound is expected to reduce the phosphorylation of ERM proteins. This would lead to their inactivation and detachment from the plasma membrane, thereby affecting cell adhesion and the formation of membrane protrusions.

Involvement in Neuronal Signaling through CRMP-2

Collapsin Response Mediator Protein 2 (CRMP-2) is a key regulator of microtubule dynamics and is essential for axonal guidance and neuronal development. ROCK can phosphorylate CRMP-2 at Threonine-555, which inhibits its activity. This inhibition of CRMP-2 by ROCK is implicated in the neurite growth-inhibitory signals.

The use of this compound to inhibit ROCK would be expected to decrease the phosphorylation of CRMP-2, thereby promoting its activity and potentially facilitating neurite outgrowth and regeneration.

Experimental Protocols

In Vitro Kinase Assay for ROCK Activity

This assay directly measures the kinase activity of ROCK and the inhibitory potential of compounds like this compound.

Principle: An enzyme-linked immunosorbent assay (ELISA)-based format is commonly used. A plate is coated with a ROCK substrate, typically recombinant MYPT1. Purified active ROCK enzyme is incubated in the wells with ATP and varying concentrations of the inhibitor. The level of substrate phosphorylation is then detected using a phospho-specific antibody against the phosphorylated substrate (e.g., anti-phospho-MYPT1 at Thr696), followed by a horseradish peroxidase (HRP)-conjugated secondary antibody and a chromogenic substrate. The resulting colorimetric signal is inversely proportional to the ROCK inhibitory activity.

Workflow:

Detailed Methodology:

-

Plate Coating: Coat a 96-well microplate with recombinant MYPT1 protein and incubate overnight at 4°C.

-

Blocking: Wash the plate and block with a suitable blocking buffer (e.g., 3% BSA in TBS-T) for 1-2 hours at room temperature.

-

Kinase Reaction:

-

Prepare serial dilutions of this compound.

-

In each well, add the kinase reaction buffer, a fixed concentration of purified active ROCK1 or ROCK2 enzyme, and the desired concentration of this compound.

-

Initiate the reaction by adding ATP.

-

Incubate for 30-60 minutes at 30°C.

-

-

Detection:

-

Stop the reaction and wash the wells.

-

Add a primary antibody specific for phosphorylated MYPT1 (e.g., anti-pMYPT1 Thr696) and incubate for 1-2 hours at room temperature.

-

Wash the wells and add an HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.

-

Wash the wells and add a chromogenic HRP substrate (e.g., TMB).

-

Stop the color development with an acidic stop solution.

-

Read the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis: Calculate the IC50 value for this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Western Blot Analysis of Downstream Substrate Phosphorylation

This method is used to assess the effect of this compound on the phosphorylation state of its downstream targets in a cellular context.

Principle: Cells are treated with a stimulant to activate the RhoA/ROCK pathway in the presence or absence of this compound. Cell lysates are then prepared, and the proteins are separated by SDS-PAGE. The separated proteins are transferred to a membrane, which is then probed with antibodies specific for the phosphorylated form of the target protein (e.g., anti-pMLC, anti-pLIMK, anti-pCofilin). The total amount of the protein is also measured using a pan-specific antibody to normalize the data. A decrease in the ratio of the phosphorylated protein to the total protein in the presence of this compound indicates its inhibitory effect.

Workflow:

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Life Science Supplies | Labcompare.com [labcompare.com]

- 3. ROCK2 — TargetMol Chemicals [targetmol.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. glpbio.com [glpbio.com]

- 7. adooq.com [adooq.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. data.epo.org [data.epo.org]

- 11. Rho kinase | Sigma-Aldrich [sigmaaldrich.com]

The Function of Rho-Kinase-IN-1: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rho-Kinase-IN-1 is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK), with reported Ki values of 30.5 nM for ROCK1 and 3.9 nM for ROCK2. As a critical regulator of the actin cytoskeleton, ROCK signaling is implicated in a multitude of cellular processes, including contraction, motility, adhesion, and proliferation. Consequently, inhibitors of this pathway, such as this compound, are valuable research tools and potential therapeutic agents for a range of diseases characterized by excessive cell proliferation, tissue remodeling, and inflammation. This technical guide provides a comprehensive overview of the function of this compound, its mechanism of action, and detailed experimental protocols for its characterization.

Introduction to Rho-Kinase (ROCK)

Rho-associated kinases (ROCK1 and ROCK2) are serine/threonine kinases that function as key downstream effectors of the small GTPase RhoA. The RhoA/ROCK signaling pathway plays a pivotal role in regulating the organization of the actin cytoskeleton. This regulation is primarily achieved through the phosphorylation of several downstream substrates, leading to increased actomyosin contractility and the formation of stress fibers and focal adhesions. Given its central role in fundamental cellular activities, the ROCK signaling pathway is a significant target for therapeutic intervention in various pathological conditions, including cardiovascular diseases, cancer, and neurological disorders.

Mechanism of Action of this compound

This compound exerts its biological effects by directly inhibiting the kinase activity of both ROCK1 and ROCK2. By binding to the ATP-binding site of the kinase domain, it prevents the phosphorylation of downstream ROCK substrates. This inhibition leads to a cascade of intracellular events, ultimately resulting in the disassembly of the actin cytoskeleton, reduced cellular contractility, and modulation of cell migration and proliferation.

The primary mechanism of ROCK-mediated actin cytoskeleton regulation involves two key downstream targets:

-

Myosin Light Chain (MLC): ROCK directly phosphorylates the myosin light chain (MLC) and phosphorylates and inactivates myosin light chain phosphatase (MLCP) via its myosin-binding subunit (MYPT1). Both actions increase the level of phosphorylated MLC, which enhances myosin ATPase activity and promotes the assembly of actin-myosin filaments, leading to cellular contraction and stress fiber formation.

-

LIM Kinase (LIMK): ROCK phosphorylates and activates LIM kinase, which in turn phosphorylates and inactivates cofilin, an actin-depolymerizing factor. Inactivation of cofilin leads to the stabilization and accumulation of actin filaments.

By inhibiting ROCK, this compound effectively reverses these processes, leading to decreased MLC phosphorylation, increased MLCP activity, and activation of cofilin, resulting in the breakdown of stress fibers and reduced cellular tension.

Quantitative Data

The inhibitory potency of this compound against the two ROCK isoforms has been determined through in vitro kinase assays. The data, extracted from patent US20090325960A1 where the compound is referred to as "compound 1.008", is summarized below.

| Target | Ki (nM) |

| ROCK1 | 30.5 |

| ROCK2 | 3.9 |

Signaling Pathways

The inhibitory action of this compound on the Rho/ROCK pathway can be visualized through the following signaling diagram.

Caption: The Rho/ROCK signaling pathway and the inhibitory effect of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the function of this compound.

In Vitro Kinase Inhibition Assay (Determination of Ki)

This protocol is based on the general principles of in vitro kinase assays and is designed to determine the inhibitory constant (Ki) of this compound for ROCK1 and ROCK2. The specific protocol used to generate the Ki values for compound 1.008 (this compound) in patent US20090325960A1 is not explicitly detailed in the publicly available information. The following represents a standard industry method.

Objective: To determine the Ki of this compound for ROCK1 and ROCK2.

Materials:

-

Recombinant human ROCK1 and ROCK2 (e.g., from Millipore, Invitrogen)

-

Myosin Phosphatase Target Subunit 1 (MYPT1) as substrate (e.g., recombinant fragment)

-

This compound

-

ATP (Adenosine triphosphate)

-

Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

-

Anti-phospho-MYPT1 (Thr696) antibody

-

HRP-conjugated secondary antibody

-

TMB (3,3’,5,5’-Tetramethylbenzidine) substrate

-

Stop Solution (e.g., 1 M H2SO4)

-

96-well microtiter plates (high-binding)

-

Plate reader

Procedure:

-

Plate Coating: Coat a 96-well microtiter plate with 100 µL/well of MYPT1 substrate (1-5 µg/mL in PBS) overnight at 4°C.

-

Washing: Wash the plate three times with 200 µL/well of Wash Buffer (e.g., TBS with 0.05% Tween-20).

-

Blocking: Block the wells with 200 µL/well of Blocking Buffer (e.g., 1% BSA in TBS) for 1 hour at room temperature. Wash three times.

-

Inhibitor Preparation: Prepare a serial dilution of this compound in Assay Buffer.

-

Kinase Reaction:

-

Add 50 µL of diluted this compound to the wells.

-

Add 25 µL of ROCK1 or ROCK2 enzyme (at a concentration determined by prior titration to be in the linear range of the assay) to the wells.

-

Initiate the reaction by adding 25 µL of ATP solution (at a concentration close to the Km for each enzyme).

-

Incubate for 30-60 minutes at 30°C with gentle agitation.

-

-

Detection:

-

Wash the plate three times.

-

Add 100 µL of diluted anti-phospho-MYPT1 antibody and incubate for 1 hour at room temperature.

-

Wash the plate three times.

-

Add 100 µL of diluted HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

-

Wash the plate five times.

-

Add 100 µL of TMB substrate and incubate in the dark until sufficient color develops (5-15 minutes).

-

Stop the reaction by adding 100 µL of Stop Solution.

-

-

Data Analysis:

-

Measure the absorbance at 450 nm using a plate reader.

-

Calculate the percentage of inhibition for each concentration of this compound.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant of the substrate.

-

Rho-Kinase-IN-1: A Technical Guide to Target Specificity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rho-Kinase-IN-1 is a potent inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK). The ROCK family, primarily comprising ROCK1 and ROCK2 isoforms, are serine/threonine kinases that act as crucial downstream effectors of the small GTPase RhoA.[1][2] The Rho/ROCK signaling pathway is integral to a multitude of cellular functions, including the regulation of cytoskeletal dynamics, cell adhesion, motility, and contraction.[2] Consequently, dysregulation of this pathway has been implicated in the pathophysiology of various diseases, making ROCK an attractive therapeutic target. This technical guide provides an in-depth overview of the target specificity and selectivity of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.

Data Presentation: Inhibitor Potency

The inhibitory activity of this compound against the two ROCK isoforms has been quantified, demonstrating a preferential affinity for ROCK2. The data, extracted from patent literature, is summarized in the table below.[3][4]

| Target Kinase | Ki (nM) | Source |

| ROCK1 | 30.5 | [3][4] |

| ROCK2 | 3.9 | [3][4] |

Ki represents the inhibition constant, a measure of the inhibitor's binding affinity. A lower Ki value indicates a higher binding affinity.

Target Selectivity Profile

A comprehensive kinase selectivity profile, often determined through a kinome scan against a broad panel of kinases, is not publicly available for this compound. Such a profile is essential for a thorough understanding of the inhibitor's off-target effects and for predicting its potential side-effect profile in a therapeutic context. Researchers utilizing this compound are encouraged to perform or commission a kinase selectivity screen to fully characterize its specificity.

Experimental Protocols

The following section outlines a representative experimental protocol for determining the inhibitory activity of this compound against ROCK1 and ROCK2. This protocol is based on established methodologies for biochemical kinase assays.[5][6][7]

Biochemical Kinase Inhibition Assay (ELISA-based)

This assay measures the ability of this compound to inhibit the phosphorylation of a specific substrate by ROCK1 or ROCK2.

Materials:

-

Recombinant human ROCK1 and ROCK2 enzymes

-

Myosin Phosphatase Targeting Subunit 1 (MYPT1) as substrate[7]

-

This compound

-

ATP (Adenosine triphosphate)

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM β-glycerophosphate, 0.1 mM Na₃VO₄, 2 mM DTT)

-

Assay plates (e.g., 96-well plates)

-

Wash buffer (e.g., PBS with 0.05% Tween 20)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody: Anti-phospho-MYPT1 (Thr696) antibody[6][7]

-

Secondary antibody: HRP-conjugated secondary antibody

-

TMB (3,3’,5,5’-Tetramethylbenzidine) substrate

-

Stop solution (e.g., 2N H₂SO₄)

-

Plate reader

Procedure:

-

Substrate Coating: Coat the wells of a 96-well plate with the MYPT1 substrate and incubate overnight at 4°C.

-

Washing: Wash the wells three times with wash buffer to remove any unbound substrate.

-

Blocking: Add blocking buffer to each well and incubate for 1 hour at room temperature to prevent non-specific binding.

-

Inhibitor Addition: Prepare serial dilutions of this compound in kinase buffer and add to the appropriate wells. Include a vehicle control (e.g., DMSO) and a no-inhibitor control.

-

Enzyme Addition: Add recombinant ROCK1 or ROCK2 enzyme to each well.

-

Initiation of Reaction: Add ATP to each well to initiate the kinase reaction. Incubate for a defined period (e.g., 30-60 minutes) at 30°C.

-

Washing: Stop the reaction by washing the wells three times with wash buffer.

-

Primary Antibody Incubation: Add the anti-phospho-MYPT1 primary antibody to each well and incubate for 1 hour at room temperature.

-

Washing: Wash the wells three times with wash buffer.

-

Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.

-

Washing: Wash the wells three times with wash buffer.

-

Detection: Add TMB substrate to each well and incubate until a color change is observed.

-

Stopping the Reaction: Add the stop solution to each well.

-

Data Acquisition: Measure the absorbance at 450 nm using a plate reader.

-

Data Analysis: The IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the kinase activity) can be calculated by plotting the absorbance values against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve. The Ki value can then be determined from the IC₅₀ value using the Cheng-Prusoff equation, taking into account the ATP concentration used in the assay.

Mandatory Visualizations

Signaling Pathway

Caption: The Rho/ROCK signaling pathway leading to cytoskeletal changes.

Experimental Workflow

Caption: Workflow for the biochemical kinase inhibition assay.

Logical Relationship

Caption: Logical relationship of this compound's potency and selectivity.

References

- 1. mdpi.com [mdpi.com]

- 2. Rho-Kinase/ROCK: A Key Regulator of the Cytoskeleton and Cell Polarity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Rho Kinase (ROCK) Activity Assay, 96-Well [cellbiolabs.com]

- 7. cellbiolabs.com [cellbiolabs.com]

Unveiling the Potency of Rho-Kinase-IN-1: A Technical Guide to Its Inhibition of ROCK1 and ROCK2

For Immediate Release

This technical guide provides an in-depth analysis of Rho-Kinase-IN-1, a potent inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). Designed for researchers, scientists, and drug development professionals, this document details the inhibitory activity of this compound against the two isoforms of ROCK, ROCK1 and ROCK2, and outlines the experimental methodologies for determining these values.

Executive Summary

This compound demonstrates significant inhibitory potency against both ROCK1 and ROCK2 isoforms. The inhibitor exhibits a notable preference for ROCK2, with a reported inhibition constant (Ki) of 3.9 nM, approximately eight times lower than its Ki for ROCK1, which stands at 30.5 nM. This preferential inhibition suggests potential for developing isoform-selective therapeutic agents. This guide will delve into the specifics of these findings, the experimental protocols used to derive them, and the broader context of the ROCK signaling pathway.

Data Presentation: Inhibitory Activity of this compound

The inhibitory efficacy of this compound against ROCK1 and ROCK2 is quantified by its inhibition constant (Ki), which represents the concentration of the inhibitor required to produce half-maximum inhibition. A lower Ki value signifies a higher binding affinity and more potent inhibition.

| Kinase Isoform | Inhibition Constant (Ki) |

| ROCK1 | 30.5 nM |

| ROCK2 | 3.9 nM |

Caption: A summary of the Ki values of this compound for ROCK1 and ROCK2.

The ROCK Signaling Pathway: A Critical Therapeutic Target

The Rho-associated kinases, ROCK1 and ROCK2, are serine/threonine kinases that are key effectors of the small GTPase RhoA.[1][2] The Rho/ROCK signaling pathway plays a crucial role in a multitude of cellular processes, including cytoskeletal regulation, cell adhesion, motility, and smooth muscle contraction.[1][3] Dysregulation of this pathway has been implicated in a variety of pathological conditions, making ROCK a significant target for therapeutic intervention.

Caption: The canonical Rho/ROCK signaling pathway and the point of inhibition by this compound.

Experimental Protocols: Determination of Ki Values

The determination of the inhibition constants (Ki) for this compound against ROCK1 and ROCK2 is performed using a biochemical kinase assay. While the specific details for this compound are proprietary and detailed within patent literature, a generalized and widely accepted methodology involves a competitive displacement assay or a direct enzyme activity assay. A common approach is the LanthaScreen™ TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) kinase binding assay.

Principle of the LanthaScreen™ TR-FRET Kinase Binding Assay

This assay is based on the binding and displacement of a fluorescently labeled, ATP-competitive kinase inhibitor (tracer) from the kinase of interest. The binding of the tracer to a europium-labeled anti-tag antibody, which is bound to the kinase, results in a high TR-FRET signal. When a test compound, such as this compound, competes with the tracer for the ATP-binding site of the kinase, the TR-FRET signal is reduced in a dose-dependent manner.

Generalized Experimental Workflow

Caption: A generalized workflow for determining kinase inhibitor potency using a TR-FRET assay.

Detailed Methodological Steps (Generalized)

-

Reagent Preparation:

-

Recombinant human ROCK1 and ROCK2 enzymes are diluted to the desired concentration in a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl₂, 1 mM EGTA).

-

A fluorescently labeled ATP-competitive tracer and a europium-labeled anti-tag antibody are prepared in the assay buffer.

-

This compound is serially diluted in DMSO and then further diluted in the assay buffer to achieve a range of final concentrations for the dose-response curve.

-

-

Assay Procedure:

-

The kinase, tracer, and anti-tag antibody are combined in the wells of a low-volume 384-well plate.

-

The serially diluted this compound is added to the wells.

-

The plate is incubated at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

-

-

Data Acquisition:

-

The TR-FRET signal is measured using a plate reader capable of time-resolved fluorescence measurements, with an excitation wavelength of approximately 340 nm and emission wavelengths of around 495 nm and 520 nm.

-

-

Data Analysis:

-

The ratio of the emission signals is calculated to determine the TR-FRET response.

-

The data is plotted as the TR-FRET ratio versus the logarithm of the inhibitor concentration.

-

A sigmoidal dose-response curve is fitted to the data to determine the IC50 value, which is the concentration of the inhibitor that produces a 50% reduction in the TR-FRET signal.

-

The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration of the tracer and its affinity for the kinase.

-

Conclusion

This compound is a potent, dual inhibitor of ROCK1 and ROCK2, with a clear selectivity for ROCK2. The methodologies outlined in this guide provide a framework for the accurate determination of its inhibitory activity. The data presented herein will be of significant value to researchers in the fields of kinase inhibitor discovery and development, as well as those investigating the therapeutic potential of targeting the Rho/ROCK signaling pathway in various disease states. The information that this compound is detailed in patent US 20090325960 A1 as compound 1.008 provides a key reference for further investigation into its specific synthesis and characterization.[4]

References

The Role of Rho-Kinase-IN-1 in the Regulation of the Actin Cytoskeleton: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are critical regulators of the actin cytoskeleton, influencing a myriad of cellular processes including cell adhesion, migration, proliferation, and apoptosis.[1][2] Dysregulation of the Rho/ROCK signaling pathway is implicated in various pathologies, including cancer, cardiovascular disease, and neurodegenerative disorders.[1] Rho-Kinase-IN-1 is a potent and selective inhibitor of ROCK, making it a valuable tool for investigating the physiological and pathological roles of this signaling cascade. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its effects on the actin cytoskeleton, supplemented with experimental protocols and quantitative data.

This compound: Mechanism of Action

This compound is a small molecule inhibitor that targets the ATP-binding site of the kinase domain of both ROCK1 and ROCK2, thereby preventing the phosphorylation of downstream substrates. It exhibits high affinity for both isoforms, with Ki values of 30.5 nM for ROCK1 and 3.9 nM for ROCK2. By inhibiting ROCK activity, this compound effectively blocks the key signaling pathways that regulate actin dynamics and actomyosin contractility.

The primary mechanism of ROCK-mediated actin cytoskeleton regulation involves two main downstream pathways:

-

Phosphorylation of Myosin Light Chain (MLC): ROCK directly phosphorylates the myosin light chain (MLC) and also phosphorylates and inactivates the myosin light chain phosphatase (MLCP) via its myosin-binding subunit (MYPT1).[1][3] This dual action leads to a net increase in phosphorylated MLC, which promotes the assembly of actin filaments into stress fibers and enhances actomyosin contractility.[4][5][6]

-

Regulation of Actin Polymerization through LIM Kinase (LIMK): ROCK phosphorylates and activates LIM kinase (LIMK).[3] Activated LIMK, in turn, phosphorylates and inactivates cofilin, an actin-depolymerizing factor.[1][3] The inhibition of cofilin's severing activity leads to the stabilization and accumulation of F-actin filaments.[1]

By inhibiting these processes, this compound leads to the disassembly of stress fibers, reduction in focal adhesions, and a decrease in cellular contractility.

Quantitative Data on the Effects of ROCK Inhibition

The inhibition of ROCK by compounds like this compound has quantifiable effects on various cellular parameters. The following tables summarize key quantitative data from studies using ROCK inhibitors. While specific data for this compound is limited in publicly available literature, the data for other potent ROCK inhibitors such as Y-27632 and H-1152P serve as a strong proxy for its expected effects.

Table 1: Inhibitory Activity of this compound

| Target | Ki (nM) |

| ROCK1 | 30.5 |

| ROCK2 | 3.9 |

Data obtained from commercial supplier information.

Table 2: Effects of ROCK Inhibitors on Cell Migration

| Cell Line | Inhibitor | Concentration | Assay | % Inhibition of Migration | Reference |

| Human Tenon's Capsule Fibroblasts | H-1152P | 1 µM | Wound Healing | ~67-71% | [7] |

| Human Esophageal Cancer (TE-10) | Y-27632 | 10 µM | Scratch Assay | Significant Inhibition | [8] |

| Human Transitional Cell Carcinoma (T24, J82) | Y-27632, HA1077 | 10 µM | Boyden Chamber | Significant Abrogation | [9] |

Table 3: Effects of ROCK Inhibitors on Cell Morphology

| Cell Line | Inhibitor | Concentration | Morphological Change | Quantitative Measure | Reference |

| iPSC-derived neurons | Y-27632 | 10 µM | Increased neurite complexity | Increased number of neurites, neurite length, and branch points | [10] |

| CHO-K1 cells | Y-27632 | 20 µM | Increased cell speed, no change in directionality | Speed increased from ~0.5 µm/min to ~1 µm/min | [11] |

| Fibroblasts | Y-27632 | 10 µM | Disassembly of central stress fibers and focal adhesions | Qualitative observation | [5][6] |

Signaling Pathways and Experimental Workflows

Rho/ROCK Signaling Pathway

The following diagram illustrates the central role of ROCK in actin cytoskeleton regulation and the inhibitory effect of this compound.

Experimental Workflow: Investigating the Effects of this compound on the Actin Cytoskeleton

The following diagram outlines a typical experimental workflow to assess the impact of this compound on the actin cytoskeleton.

Experimental Protocols

Phalloidin Staining for F-actin Visualization

This protocol is adapted for cultured cells grown on coverslips and treated with a ROCK inhibitor.

Materials:

-

Cells cultured on sterile glass coverslips

-

This compound

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

4% Paraformaldehyde (PFA) in PBS (methanol-free)

-

0.1% Triton X-100 in PBS

-

Fluorescently conjugated Phalloidin (e.g., Alexa Fluor 488 Phalloidin)

-

DAPI (4',6-diamidino-2-phenylindole)

-

Mounting medium

Procedure:

-

Cell Treatment: Treat cells with the desired concentration of this compound or vehicle control for the specified duration.

-

Fixation:

-

Gently wash the cells twice with pre-warmed PBS.

-

Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Permeabilization:

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Phalloidin Staining:

-

Prepare the fluorescent phalloidin working solution in PBS containing 1% BSA (Bovine Serum Albumin) to reduce nonspecific background. The final concentration of phalloidin is typically 1:100 to 1:1000 from a stock solution.

-

Incubate the coverslips with the phalloidin solution for 20-60 minutes at room temperature, protected from light.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Nuclear Staining:

-

Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature.

-

Wash the cells twice with PBS.

-

-

Mounting:

-

Mount the coverslips onto glass slides using an appropriate mounting medium.

-

Seal the edges of the coverslips with nail polish and allow to dry.

-

-

Imaging:

-

Visualize the stained cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophores.

-

Western Blotting for Phosphorylated Myosin Light Chain (p-MLC)

This protocol outlines the general steps for detecting changes in MLC phosphorylation following treatment with this compound.

Materials:

-

Cultured cells

-

This compound

-

RIPA Lysis Buffer (or similar) supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-MLC (Ser19), anti-total MLC, anti-GAPDH (or other loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

Procedure:

-

Cell Treatment and Lysis:

-

Treat cells with this compound or vehicle control.

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate. Centrifuge at high speed at 4°C to pellet cell debris.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatant using a BCA assay.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize protein concentrations for all samples.

-

Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.

-

Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel to separate the proteins by size.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-MLC) diluted in blocking buffer, typically overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection and Analysis:

-

Apply the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

-

To normalize for protein loading, the membrane can be stripped and re-probed for total MLC and a loading control like GAPDH.

-

Quantify the band intensities using densitometry software.

-

Conclusion

This compound is a powerful research tool for dissecting the intricate roles of the Rho/ROCK signaling pathway in regulating the actin cytoskeleton. Its high potency and selectivity allow for the precise interrogation of cellular processes dependent on ROCK activity. The experimental protocols and quantitative data provided in this guide offer a framework for researchers to design and interpret experiments aimed at understanding the multifaceted functions of ROCK and the therapeutic potential of its inhibition. As our understanding of the diverse substrates and functions of ROCK continues to expand, inhibitors like this compound will remain indispensable for advancing knowledge in cell biology and drug discovery.

References

- 1. Rho-Kinase/ROCK: A Key Regulator of the Cytoskeleton and Cell Polarity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. tohoku.elsevierpure.com [tohoku.elsevierpure.com]

- 4. Rho-Kinase–Mediated Contraction of Isolated Stress Fibers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. royalsocietypublishing.org [royalsocietypublishing.org]

- 6. Rho-associated kinase-dependent contraction of stress fibres and the organization of focal adhesions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. iovs.arvojournals.org [iovs.arvojournals.org]

- 8. Inhibition of Rho-associated kinases disturbs the collective cell migration of stratified TE-10 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of Rho-Kinase Abrogates Migration of Human Transitional Cell Carcinoma Cells: Results of an in vitro Study [scite.ai]

- 10. The effect of rho kinase inhibition on morphological and electrophysiological maturity in iPSC-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Rho-Kinase-IN-1: A Technical Guide to its Impact on Cellular Functions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are critical serine/threonine kinases that act as downstream effectors of the small GTPase RhoA. The Rho/ROCK signaling pathway is a pivotal regulator of a wide array of fundamental cellular processes. Its functions include governing cell shape, motility, proliferation, apoptosis, and smooth muscle contraction primarily through modulating the actin cytoskeleton.[1][2][3] Dysregulation of the Rho/ROCK pathway has been implicated in the pathophysiology of numerous diseases, including cancer, cardiovascular disorders, and neurodegenerative conditions, making ROCK an attractive therapeutic target.[2][4]

Rho-Kinase-IN-1 is a potent inhibitor of Rho-kinases. This technical guide provides an in-depth overview of the cellular functions affected by the inhibition of ROCK, with a focus on the type of effects that can be anticipated from compounds like this compound. It includes quantitative data on its inhibitory activity, detailed protocols for key experimental assays to assess its effects, and diagrams of the core signaling pathways involved.

Mechanism of Action

This compound is a potent inhibitor of both ROCK isoforms, ROCK1 and ROCK2. It exerts its inhibitory effect by competing with ATP for binding to the kinase domain of the ROCK proteins.[5] The inhibition constants (Ki) for this compound are detailed in the table below.

Quantitative Inhibition Data

| Inhibitor | Target | Ki (nM) |

| This compound | ROCK1 | 30.5[5][6] |

| ROCK2 | 3.9[5][6] |

Core Signaling Pathway

The RhoA/ROCK pathway plays a central role in regulating cellular contractility and cytoskeletal dynamics. When activated by upstream signals, RhoA in its GTP-bound state binds to and activates ROCK. Activated ROCK, in turn, phosphorylates several downstream substrates. A key substrate is the Myosin Phosphatase Target subunit 1 (MYPT1) of myosin light chain (MLC) phosphatase.[7][8][9] Phosphorylation of MYPT1 at Threonine 696 and Threonine 853 inhibits the activity of MLC phosphatase.[9] This inhibition leads to an increase in the phosphorylation of the myosin light chain (MLC), which promotes the interaction of actin and myosin, resulting in increased cell contractility, stress fiber formation, and focal adhesion assembly.[7][8][9]

Figure 1: The core RhoA/ROCK signaling pathway and the inhibitory action of this compound.

Cellular Functions Affected by this compound

Inhibition of the ROCK pathway by compounds such as this compound has profound effects on various cellular functions.

Cell Migration and Invasion

The Rho/ROCK pathway is a key regulator of cell migration.[2][10] ROCK activity is essential for the generation of contractile forces required for cell body translocation and tail retraction during migration.[11] Inhibition of ROCK can, therefore, significantly impact cell migratory and invasive capabilities. The effect of ROCK inhibition on migration can be cell-type dependent, with some studies showing inhibition of migration and others reporting altered migration patterns.[10][11][12]

Cell Proliferation and Cell Cycle

ROCK signaling has been demonstrated to be essential for cell cycle progression.[1][13][14] Inhibition of ROCK can lead to a G1 phase cell cycle arrest.[1][13] This is often associated with the downregulation of key cell cycle proteins such as Cyclin A, CKS1, and CDK1.[1][13] Prolonged inhibition of ROCK can induce cellular senescence.[1]

Figure 2: Logical relationship of ROCK inhibition leading to cell cycle arrest and senescence.

Apoptosis

The role of ROCK in apoptosis is complex and can be context-dependent. ROCK1 is a substrate for caspase-3, and its cleavage results in a constitutively active form that promotes membrane blebbing, a characteristic feature of apoptosis.[15][16] However, in some contexts, ROCK inhibition has been shown to have protective effects and can suppress apoptosis.[2][4] The net effect of ROCK inhibition on apoptosis is likely dependent on the cell type and the specific apoptotic stimulus.

Smooth Muscle Contraction

The Rho/ROCK pathway is a well-established regulator of smooth muscle contraction, inducing a Ca2+-sensitization of the contractile machinery.[7][8][17] By inhibiting MLC phosphatase, ROCK activation leads to a greater degree of MLC phosphorylation for a given intracellular Ca2+ concentration, resulting in enhanced smooth muscle contraction.[7][17] Consequently, ROCK inhibitors like this compound are effective at inducing smooth muscle relaxation.[3][18]

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the effects of this compound.

In Vitro ROCK Kinase Assay

This assay measures the direct inhibitory effect of this compound on ROCK activity.

Materials:

-

Recombinant active ROCK1 or ROCK2 enzyme

-

Myosin Phosphatase Target Subunit 1 (MYPT1) substrate

-

Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM beta-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)

-

ATP (e.g., [γ-32P]ATP or unlabeled ATP for non-radioactive assays)

-

This compound at various concentrations

-

96-well plates

-

Phosphocellulose paper or other method for capturing phosphorylated substrate (for radioactive assay)

-

ELISA-based detection system with anti-phospho-MYPT1 antibody (for non-radioactive assay)

Procedure (Non-Radioactive ELISA-based):

-

Coat a 96-well plate with recombinant MYPT1 substrate and block non-specific binding sites.

-

In a separate plate, prepare the kinase reaction mixture by adding active ROCK enzyme to the kinase assay buffer.

-

Add varying concentrations of this compound or vehicle control to the kinase reaction mixture and pre-incubate for 10-15 minutes at 30°C.

-

Initiate the kinase reaction by adding ATP to the mixture.

-

Transfer the reaction mixture to the MYPT1-coated plate and incubate for 30-60 minutes at 30°C.

-

Wash the plate to remove the reaction mixture.

-

Add a primary antibody that specifically recognizes phosphorylated MYPT1 (e.g., anti-pMYPT1 Thr696) and incubate for 1 hour at room temperature.

-

Wash the plate and add a horseradish peroxidase (HRP)-conjugated secondary antibody. Incubate for 1 hour at room temperature.

-

Wash the plate and add a chromogenic HRP substrate (e.g., TMB).

-

Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength (e.g., 450 nm).

-

Calculate the IC50 value of this compound by plotting the percentage of inhibition against the inhibitor concentration.

Figure 3: Experimental workflow for the in vitro ROCK kinase assay.

Western Blot Analysis of p-MYPT1 in Cells

This assay determines the cellular potency of this compound by measuring the phosphorylation of a direct downstream target of ROCK.

Materials:

-

Cell line of interest (e.g., HeLa, A549, etc.)

-

Cell culture medium and supplements

-

This compound

-

Stimulating agent (e.g., lysophosphatidic acid (LPA) or serum)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-p-MYPT1 (Thr696), anti-total MYPT1, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Plate cells and grow to 70-80% confluency.

-

Serum-starve the cells for 12-24 hours if a stimulating agent is to be used.

-

Pre-treat the cells with various concentrations of this compound or vehicle for 1-2 hours.

-

Stimulate the cells with a ROCK activator (e.g., 10% serum or 10 µM LPA) for 15-30 minutes.

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-MYPT1 overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe for total MYPT1 and a loading control (e.g., GAPDH) to normalize the data.

-

Quantify the band intensities to determine the concentration-dependent inhibition of MYPT1 phosphorylation.

Cell Migration Assay (Wound Healing/Scratch Assay)

This assay provides a measure of the effect of this compound on collective cell migration.

Materials:

-

Cell line of interest

-

Culture plates (e.g., 24-well plates)

-

Pipette tip or a specialized scratch tool

-

Cell culture medium with and without serum

-

This compound

-

Microscope with a camera

Procedure:

-

Plate cells in a 24-well plate and grow them to a confluent monolayer.

-

Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.

-

Gently wash the cells with PBS to remove detached cells.

-

Replace the medium with fresh medium (typically low serum to minimize proliferation) containing various concentrations of this compound or vehicle control.

-

Capture images of the scratch at time 0.

-

Incubate the plate at 37°C and 5% CO2.

-

Capture images of the same fields at regular intervals (e.g., 6, 12, 24 hours).

-

Measure the width of the scratch at different time points for each condition.

-

Calculate the percentage of wound closure relative to the initial wound area to quantify the effect of the inhibitor on cell migration.

Cell Cycle Analysis

This protocol details how to assess the impact of this compound on cell cycle distribution.

Materials:

-

Cell line of interest

-

Cell culture medium and reagents

-

This compound

-

PBS

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Plate cells and allow them to adhere.

-

Treat the cells with various concentrations of this compound or vehicle for a specified period (e.g., 24 or 48 hours).

-

Harvest the cells (including any floating cells) by trypsinization and centrifugation.

-

Wash the cells with PBS.

-

Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.

-

Analyze the samples on a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

This compound is a potent inhibitor of ROCK1 and ROCK2, key regulators of the actin cytoskeleton. By inhibiting ROCK, this compound is expected to modulate a variety of fundamental cellular processes, including cell migration, proliferation, apoptosis, and smooth muscle contraction. The experimental protocols provided in this guide offer a framework for researchers to quantitatively assess the impact of this compound and other ROCK inhibitors on these cellular functions. Further investigation into the specific effects of this compound in various cellular and disease models will be crucial for elucidating its full therapeutic potential.

References

- 1. Rho-associated kinase (ROCK) function is essential for cell cycle progression, senescence and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. auajournals.org [auajournals.org]

- 4. Applications for ROCK kinase inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dovepress.com [dovepress.com]

- 6. researchgate.net [researchgate.net]

- 7. Rho Kinase in Vascular Smooth Muscle - Regulation of Vascular Smooth Muscle Function - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Rho-Rho-kinase pathway in smooth muscle contraction and cytoskeletal reorganization of non-muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Rho-Kinase/ROCK: A Key Regulator of the Cytoskeleton and Cell Polarity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of Rho-associated kinases disturbs the collective cell migration of stratified TE-10 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rupress.org [rupress.org]

- 12. researchgate.net [researchgate.net]

- 13. Rho-associated kinase (ROCK) function is essential for cell cycle progression, senescence and tumorigenesis | eLife [elifesciences.org]

- 14. researchgate.net [researchgate.net]

- 15. Apoptosis - Wikipedia [en.wikipedia.org]

- 16. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 17. Rho-Kinase Inhibitors: The Application and Limitation in Management of Glaucoma [mdpi.com]

- 18. Contribution of Rho-kinase to membrane excitability of murine colonic smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

Rho-Kinase-IN-1 In Vitro Kinase Assay: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro kinase assay for Rho-Kinase-IN-1, a potent inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK). This document outlines the core principles of the assay, detailed experimental protocols, and the mechanism of action of this compound, making it an essential resource for researchers in cell biology and drug discovery.

Introduction to Rho-Kinase and its Inhibition

Rho-associated coiled-coil containing protein kinases (ROCK) are serine/threonine kinases that are key downstream effectors of the small GTPase RhoA.[1][2] The two isoforms, ROCK1 and ROCK2, share 65% overall homology and 92% homology within their kinase domains.[1] These kinases play a crucial role in regulating a variety of cellular processes, including cytoskeletal organization, cell adhesion, motility, proliferation, and apoptosis.[1] The RhoA/ROCK pathway is implicated in the pathophysiology of numerous diseases, including cardiovascular disorders, cancer, and neurological conditions.[1][2][3]

ROCKs exert their effects by phosphorylating several downstream substrates.[4] A primary target is the myosin phosphatase target subunit 1 (MYPT1), a component of myosin light chain (MLC) phosphatase.[5][6][7] Phosphorylation of MYPT1 by ROCK inhibits the phosphatase activity, leading to an increase in the phosphorylation of MLC and subsequent cell contraction and stress fiber formation.[5][6][7]

This compound is a potent inhibitor of ROCK, demonstrating significant selectivity for ROCK2 over ROCK1. Its ability to modulate the activity of these kinases makes it a valuable tool for studying the physiological and pathological roles of the ROCK signaling pathway.

Quantitative Data: Inhibitory Activity of this compound

The inhibitory potency of this compound is typically determined by its inhibitor constant (Ki), which represents the concentration of the inhibitor required to produce half-maximum inhibition.

| Target Kinase | Ki Value (nM) |

| ROCK1 | 30.5 |

| ROCK2 | 3.9 |

| Data sourced from MedChemExpress and Universal Biologicals.[8][9] |

Mechanism of Action

This compound functions as an ATP-competitive inhibitor. It binds to the ATP-binding pocket of the ROCK kinase domain, preventing the binding of ATP and subsequent phosphorylation of downstream substrates. By inhibiting ROCK activity, this compound effectively blocks the signaling cascade that leads to cellular contraction and other ROCK-mediated cellular events. The general mechanism of ROCK inhibitors involves altering the protein's conformation, disrupting its translocation to the plasma membrane, and preventing ATP-dependent phosphorylation.[3]

Signaling Pathway

The following diagram illustrates the canonical Rho/ROCK signaling pathway and the point of inhibition by this compound.

References

- 1. Novel Insights into the Roles of Rho Kinase in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. karger.com [karger.com]

- 3. Rho kinase inhibitor - Wikipedia [en.wikipedia.org]

- 4. A Method for Measuring Rho Kinase Activity in Tissues and Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sdbonline.org [sdbonline.org]

- 6. Rho Kinase in Vascular Smooth Muscle - Regulation of Vascular Smooth Muscle Function - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Rho-Kinase/ROCK: A Key Regulator of the Cytoskeleton and Cell Polarity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. universalbiologicals.com [universalbiologicals.com]

The Pleiotropic Effects of ROCK Inhibition: A Technical Guide for Researchers

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are critical serine/threonine kinases that act as downstream effectors of the small GTPase RhoA. The ROCK signaling pathway is a central regulator of fundamental cellular processes, including cytoskeletal dynamics, cell adhesion, migration, proliferation, and apoptosis.[1][2] Consequently, dysregulation of this pathway is implicated in a wide array of pathologies, including cardiovascular diseases, cancer, neurodegenerative disorders, and glaucoma.[2][3] Inhibition of ROCK signaling has emerged as a promising therapeutic strategy, with several small molecule inhibitors demonstrating significant preclinical and clinical efficacy. This technical guide provides an in-depth exploration of the multifaceted, or pleiotropic, effects of ROCK inhibition, offering a comprehensive resource for researchers in the field. We delve into the core signaling pathways, present quantitative data on inhibitor potency, detail key experimental protocols for studying ROCK function, and visualize complex biological processes to facilitate a deeper understanding of this pivotal signaling axis.

The ROCK Signaling Pathway: A Master Regulator of Cellular Architecture and Function

The RhoA/ROCK signaling cascade is a key integrator of extracellular cues that translate into intracellular changes in cell morphology and behavior. The pathway is initiated by the activation of the small GTPase RhoA, which cycles between an inactive GDP-bound and an active GTP-bound state. Upon activation by guanine nucleotide exchange factors (GEFs), GTP-bound RhoA interacts with and activates its downstream effectors, ROCK1 and ROCK2.[1]

ROCK1 and ROCK2, despite a high degree of homology, exhibit some non-redundant functions and differential tissue expression patterns.[2][4] ROCK1 is ubiquitously expressed, with high levels in the lungs, liver, spleen, and testes, while ROCK2 is predominantly found in the brain and heart.[2] Once activated, ROCKs phosphorylate a plethora of downstream substrates, thereby orchestrating a variety of cellular responses.

Key Downstream Targets and Their Cellular Functions:

-

Myosin Light Chain (MLC) and Myosin Phosphatase Target Subunit 1 (MYPT1): ROCK directly phosphorylates MLC and inhibits MLC phosphatase by phosphorylating MYPT1.[1][5] This dual action increases MLC phosphorylation, leading to enhanced actomyosin contractility, which is fundamental for processes like cell migration, smooth muscle contraction, and cytokinesis.[2][6]

-

LIM Kinase (LIMK): ROCK activates LIMK, which in turn phosphorylates and inactivates cofilin, an actin-depolymerizing factor.[2][7] This leads to the stabilization and accumulation of actin filaments, contributing to the formation of stress fibers and focal adhesions.[2]

-

Ezrin/Radixin/Moesin (ERM) Proteins: These proteins link the actin cytoskeleton to the plasma membrane. ROCK phosphorylation of ERM proteins enhances their activity, promoting cell adhesion and membrane stability.[1]

-

Other Substrates: ROCK also phosphorylates a range of other proteins involved in diverse cellular processes, including intermediate filament proteins, collapsin response mediator protein-2 (CRMP2) in neurons, and proteins involved in cell cycle progression.[2][7][8]

The culmination of these phosphorylation events results in the regulation of a wide spectrum of cellular activities, highlighting the pleiotropic nature of ROCK signaling.

References

- 1. A Method for Measuring Rho Kinase Activity in Tissues and Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantitative high-throughput cell-based assays for inhibitors of ROCK kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. promega.com [promega.com]

- 4. Identification of novel ROCK inhibitors with anti-migratory and anti-invasive activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. texaschildrens.org [texaschildrens.org]

- 6. cellbiolabs.com [cellbiolabs.com]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. content.abcam.com [content.abcam.com]

Methodological & Application

Rho-Kinase-IN-1: Application Notes and Protocols for Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the use of Rho-Kinase-IN-1, a potent inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK), in cell culture applications. This compound is a valuable tool for investigating the diverse cellular processes regulated by the Rho/ROCK signaling pathway, including cell proliferation, migration, adhesion, and apoptosis. These notes include detailed protocols for common experimental assays, key quantitative data, and visual representations of the relevant signaling pathway and experimental workflows to facilitate experimental design and execution.

Introduction to this compound

This compound is a small molecule inhibitor that targets the serine/threonine kinases ROCK1 and ROCK2. These kinases are key downstream effectors of the small GTPase RhoA. The Rho/ROCK pathway is a critical regulator of the actin cytoskeleton and is involved in a multitude of cellular functions.[1][2] Dysregulation of this pathway has been implicated in various diseases, including cancer, cardiovascular disease, and neurological disorders.[3] this compound provides a means to dissect the specific roles of ROCK signaling in these processes.

Mechanism of Action: Like other ROCK inhibitors, this compound acts as an ATP-competitive inhibitor, binding to the kinase domain of ROCK1 and ROCK2.[4] This prevents the phosphorylation of downstream substrates, thereby disrupting the signaling cascade that regulates actomyosin contractility and other cellular events. The primary downstream targets of ROCK include Myosin Light Chain (MLC) and the Myosin Binding Subunit (MBS) of Myosin Phosphatase.[5][6] ROCK activation leads to increased phosphorylation of MLC and inhibitory phosphorylation of MBS, resulting in increased cellular contractility.[5][7] Inhibition by this compound reverses these effects.

Chemical Properties and Data Presentation

A clear understanding of the inhibitor's properties is essential for its effective use.

| Property | Value | Reference |

| CAS Number | 1035094-83-7 | [8] |

| Molecular Formula | C₂₀H₂₄N₄S | [8] |

| Molecular Weight | 352.5 g/mol | [8] |

| Ki (ROCK1) | 30.5 nM | [8] |

| Ki (ROCK2) | 3.9 nM | [8] |

| Solubility | DMSO: 50 mg/mL (141.84 mM) | [8] |

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and a typical experimental procedure, the following diagrams have been generated.

Caption: The Rho/ROCK signaling pathway and the inhibitory action of this compound.

Caption: A generalized experimental workflow for studying the effects of this compound.

Experimental Protocols

The following are detailed protocols for common cell culture experiments involving this compound. It is recommended to optimize concentrations and incubation times for your specific cell line and experimental conditions.

Preparation of this compound Stock Solution

-

Reconstitution: Dissolve this compound in sterile DMSO to prepare a stock solution of 10 mM to 50 mM.[8] For example, to make a 10 mM stock solution, dissolve 3.53 mg of this compound in 1 mL of DMSO.

-

Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[8]

Cell Culture Treatment

-

Cell Seeding: Plate cells at the desired density in appropriate culture vessels and allow them to adhere and enter the logarithmic growth phase (typically 24 hours).

-

Working Concentration: Based on the Ki values and protocols for similar ROCK inhibitors, a starting concentration range of 1 µM to 20 µM is recommended for this compound.[6][9] A dose-response experiment is advised to determine the optimal concentration for your cell type and assay.

-